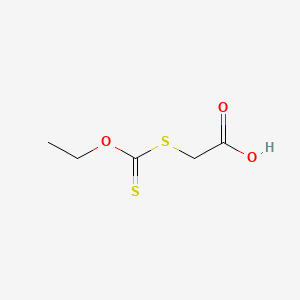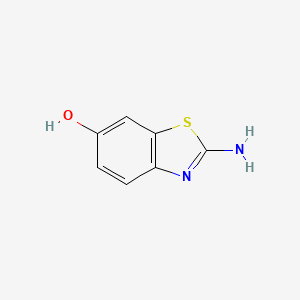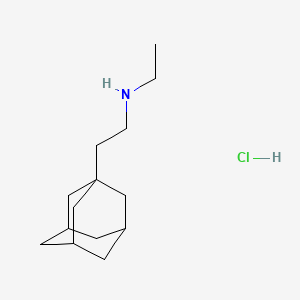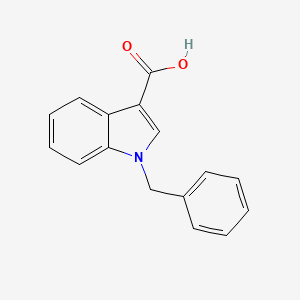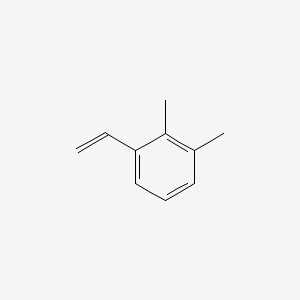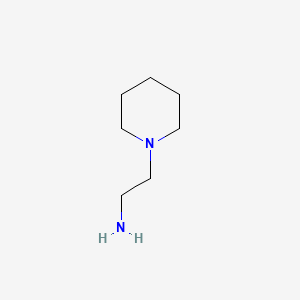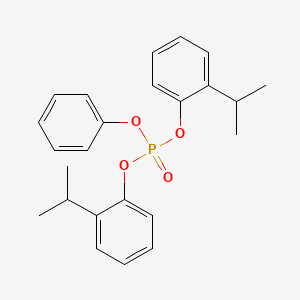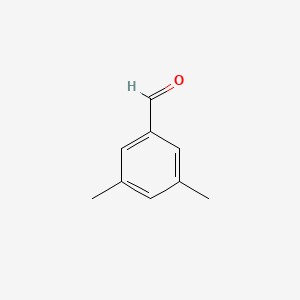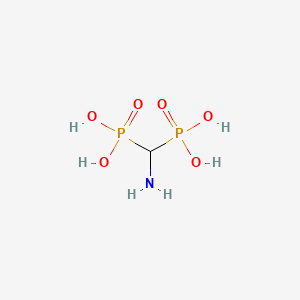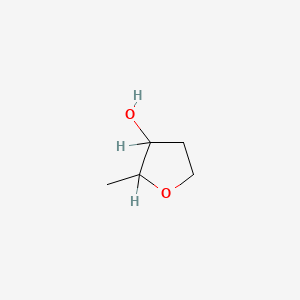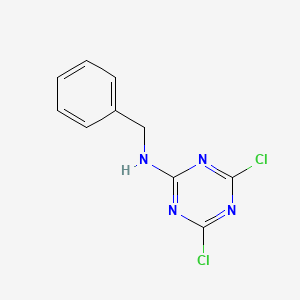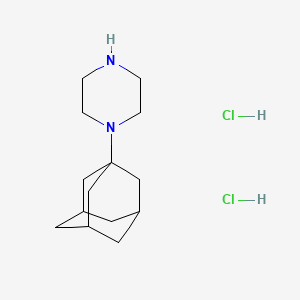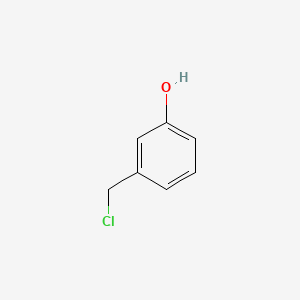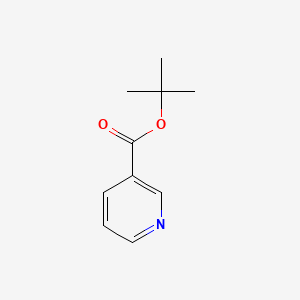
叔丁基吡啶-3-羧酸酯
描述
Synthesis Analysis
The synthesis of derivatives similar to Tert-butyl Pyridine-3-carboxylate involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to the formation of Schiff base compounds, characterized using FTIR, 1H and 13C NMR spectroscopic methods. The molecular structure of these compounds is further elucidated through X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonding in some derivatives (Çolak et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of the synthesized compounds is stabilized by intramolecular hydrogen bonds, showing significant insight into their structural integrity. For example, one study details the crystal structure of a specific derivative, highlighting its monoclinic space group and the dimensions of intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving Tert-butyl Pyridine-3-carboxylate derivatives showcase a range of reactivities and product formations. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, demonstrating the versatility of these compounds in synthetic chemistry (Chung et al., 2005).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Tert-butyl Pyridine-3-carboxylate were not found, related research on its derivatives provides insight into their structural and physical characteristics. These include crystallographic studies and density functional theory (DFT) analyses, which help understand the compound's stability and structure (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties of Tert-butyl Pyridine-3-carboxylate derivatives are intricately linked to their molecular structure, as demonstrated by their synthesis and the subsequent chemical transformations they undergo. These transformations highlight the compound's chemical reactivity and potential for further chemical manipulation (Moskalenko & Boev, 2014).
科学研究应用
化学合成和转化
叔丁基吡啶-3-羧酸酯在化学合成和转化中发挥着重要作用。例如,它用于与芳基硼酸的偶联反应,生成一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯,这些是重要的有机合成中间体 (Wustrow & Wise, 1991)。此外,叔丁基-4-乙烯基-3,6-二氢-2H-吡啶-1-羧酸酯(衍生自叔丁基吡啶-3-羧酸酯)与马来酸酐反应形成复杂的内加合物,显示了该化合物在有机反应中的多功能性 (Moskalenko & Boev, 2014)。
代谢和药物研究
叔丁基吡啶-3-羧酸酯在药物研究中也得到应用,特别是在了解药物代谢方面。例如,含有叔丁基吡啶-3-羧酸酯部分的化合物 CP-533,536 被研究其在人肝微粒体中的代谢,揭示了药物的代谢途径和机制 (Prakash et al., 2008)。
催化和机理研究
在催化领域,叔丁基吡啶-3-羧酸酯用于研究反应机理。例如,对镁化碱对取代吡啶(包括 N-(叔丁基)吡啶-2-甲酰胺)的反应的研究,提供了对去质子化或 1,4-加成反应的见解,这些反应在有机化学和催化中是基础性的 (Bonnet et al., 2001)。
材料科学和复杂合成
在材料科学中,涉及叔丁基吡啶-3-羧酸酯衍生物的配合物已被合成和表征,有助于理解分子结构和相互作用。例如,镧系元素与叔丁基吡啶-3-羧酸酯衍生物的三元配合物被研究其结构和表征,促进了配位化学和材料科学的知识 (Chu et al., 1999)。
属性
IUPAC Name |
tert-butyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVUDXCQHLXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215662 | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Pyridine-3-carboxylate | |
CAS RN |
65321-36-0 | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

